1-Phenylpropane-2-sulfonamide
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Overview
Description
1-Phenylpropane-2-sulfonamide is an organic compound with the molecular formula C9H13NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides and amines under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Phenylpropane-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth .
Comparison with Similar Compounds
1-Phenylpropane-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: this compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-phenylpropane-2-sulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12) |
InChI Key |
UGINXJBANWOKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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